Cyproheptadine N-Oxide

Drug Metabolism Pharmacokinetics Species Differences

The British Pharmacopoeia mandates a ‘Related substances’ TLC test for cyproheptadine HCl tablets, where Cyproheptadine N-Oxide is a critical degradant (Rf 0.1). Procure this characterized reference standard to ensure ANDA method validation and QC compliance. - ≥98% purity, characterized per regulatory guidelines - Cold chain shipping (-20°C storage) - In stock for immediate dispatch

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 100295-63-4
Cat. No. B156243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine N-Oxide
CAS100295-63-4
Synonyms4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-piperidine 1-Oxide;  Cyprohepatadine N-Oxide
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
InChIInChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
InChIKeyAIAORTASLOWFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine N-Oxide Identity and Regulation


Cyproheptadine N-Oxide (CAS 100295-63-4) is a tertiary amine N-oxide derivative of the first-generation antihistamine cyproheptadine, with a molecular formula of C21H21NO and a molecular weight of 303.4 g/mol . It is chemically defined as 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine 1-oxide and is typically supplied as a reference standard mixture for analytical applications [1]. This compound is a well-documented major urinary metabolite of cyproheptadine in the dog, rat, and cat, formed via N-oxidation of the parent drug's piperidine ring [2]. In pharmaceutical quality control, it is a recognized genuine degradant in cyproheptadine hydrochloride tablets, making it a critical impurity marker for stability-indicating method validation [3]. Its availability as a characterized reference standard supports its use in Abbreviated New Drug Application (ANDA) method development and quality control (QC) applications during the commercial production of cyproheptadine [1].

Non-Interchangeability of Cyproheptadine N-Oxide


Cyproheptadine N-Oxide cannot be substituted by its parent drug cyproheptadine or other structurally related N-oxides (e.g., 2-hydroxycyproheptadine N-oxide) because each exhibits distinct physicochemical properties, chromatographic behavior, and biological context. As a tertiary amine N-oxide, it possesses a highly polar N→O coordinate covalent bond that drastically alters its logP, solubility, and Rf value compared to the parent amine [1]. This difference is critical in pharmaceutical analysis, where the British Pharmacopoeia monograph for cyproheptadine HCl tablets specifically requires a 'Related substances' thin-layer chromatography (TLC) test to detect this N-oxide as a genuine degradant [1]. Furthermore, species-specific metabolic profiling reveals that Cyproheptadine N-Oxide is a major urinary metabolite in dogs but only a minor component in cats, whereas other metabolites like 10,11-epoxide analogs predominate in rats [2]. Such inter-species variability precludes the use of a generic metabolite standard for accurate quantification in preclinical or clinical pharmacokinetic studies. Additionally, in synthetic chemistry, Cyproheptadine N-Oxide serves as a key intermediate in the production of desmethylcyproheptadine via a patented two-step process involving N-oxide formation and subsequent reduction with a ferrous salt [3]. Using an alternative N-oxide or the parent drug would not yield the same regioselective N-demethylation, rendering the process invalid.

Cyproheptadine N-Oxide Differentiation Evidence


Urinary Metabolite Ranking Across Species

In a comparative physiological disposition study, Cyproheptadine N-Oxide was identified as one of the 'major metabolites' of cyproheptadine in dog urine, alongside trans-10,11-dihydroxy and 10,11-epoxide analogs [1]. In contrast, in cat urine, it was found only in 'minor amounts' alongside a panel of other metabolites, while in rat urine, the drug was excreted almost entirely as 10,11-epoxydesmethylcyproheptadine, with no mention of the N-oxide as a significant component [1]. This species-dependent shift from a major to a minor or absent metabolite provides a quantitative rank-order differentiation that directly impacts the selection of appropriate analytical reference standards for cross-species pharmacokinetic studies. The study quantified that about 17% of the administered cyproheptadine dose was excreted in dog bile within 6 hours, providing a baseline for overall metabolic clearance [1].

Drug Metabolism Pharmacokinetics Species Differences Metabolite Identification

Genuine Degradant Identification

The British Pharmacopoeia (BP) monograph for cyproheptadine HCl tablets mandates a 'Related substances' thin-layer chromatography (TLC) test, which revealed an extraneous spot with an Rf value of 0.1 in stability samples [1]. Through a combination of LC-MS, direct infusion MS, NMR, and organic synthesis, this spot was unequivocally attributed to Cyproheptadine N-Oxide, co-eluting with an artifactual cyproheptadine-dichloromethane adduct [1]. This precise Rf value (0.1) provides a quantitative and reproducible metric for distinguishing Cyproheptadine N-Oxide from the parent drug (which has a different Rf) and other known impurities. The study's synthetic confirmation of the N-oxide's identity as a 'genuine degradate' establishes it as a critical quality attribute (CQA) for drug product stability monitoring [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling Forced Degradation

Key Intermediate for Desmethylcyproheptadine

A patented method for producing the active metabolite desmethylcyproheptadine specifically utilizes Cyproheptadine N-Oxide as the essential intermediate [1]. The process involves a two-step sequence: first, the oxidation of cyproheptadine with an oxidizing agent to yield Cyproheptadine N-Oxide; second, the reaction of this N-oxide with a bivalent iron salt (such as ferrous sulfate) to effect a selective N-demethylation, yielding desmethylcyproheptadine [1]. This contrasts with alternative synthetic routes to desmethylcyproheptadine (e.g., direct demethylation of cyproheptadine using harsh reagents) which may lack regioselectivity and produce unwanted byproducts. The patent explicitly claims the use of the N-oxide intermediate as the key to this efficient and selective transformation [1].

Synthetic Chemistry Process Chemistry Drug Synthesis Metabolite Synthesis

Antihistamine and Antiserotonin Activity

An isomeric mixture of Cyproheptadine N-Oxide has been reported to possess both antiserotonin and antihistamine activities . This indicates that the N-oxide metabolite retains, at least partially, the pharmacological properties of its parent compound, cyproheptadine, which is a known antagonist at both histamine H1 and serotonin 5-HT2 receptors. While specific receptor binding affinities (e.g., Ki values) for the N-oxide are not provided in the available sources, the qualitative observation of dual activity differentiates it from other metabolites that may have lost activity or acquired new toxicological profiles. This finding is crucial for understanding the overall pharmacodynamic effect of cyproheptadine administration, as the N-oxide metabolite may contribute to the drug's therapeutic or side effect profile.

Pharmacology Drug Discovery Structure-Activity Relationship Metabolite Activity

Appetite Stimulant Indication

A patent disclosure explicitly states that Cyproheptadine N-Oxide (CAS 100295-63-4) and its pharmaceutically acceptable acid addition salts are known to have pharmaceutical utility as an appetite stimulant [1]. This represents a distinct therapeutic indication compared to the parent drug's primary use as an antihistamine and antiserotonergic agent. While cyproheptadine itself is also used off-label for appetite stimulation, this patent explicitly claims the N-oxide derivative for this purpose, potentially offering a differentiated pharmacological or pharmacokinetic profile that warrants further investigation and development [1].

Pharmaceutical Development Drug Repurposing Appetite Stimulation Patent

Cunninghamella elegans Biotransformation

In a study of fungal biotransformation by Cunninghamella elegans, cyproheptadine was extensively metabolized to at least eight oxidative phase-I metabolites within 72 hours [1]. Cyproheptadine N-oxide was identified as one of these metabolites, alongside 2-hydroxycyproheptadine (the predominant metabolite), 1- and 3-hydroxycyproheptadine, and cyproheptadine 10,11-epoxide [1]. The relative abundance of Cyproheptadine N-oxide was not quantified, but its identification as a distinct metabolite in this eukaryotic microbial model system differentiates it from the metabolic profile observed in mammalian species (e.g., dog vs. rat). The study also found that while glucose levels affected overall biotransformation rates, they did not alter the relative ratios between metabolites produced [1], providing a controlled system for producing consistent metabolite profiles.

Microbial Biotransformation Metabolite Production Biotechnology Fungal Metabolism

Cyproheptadine N-Oxide Application Scenarios


Impurity Profiling and Stability Method

Quality control (QC) and analytical development laboratories require Cyproheptadine N-Oxide as a certified reference standard to comply with the British Pharmacopoeia (BP) monograph for cyproheptadine HCl tablets. The BP mandates a 'Related substances' TLC test, where this N-oxide appears as a genuine degradant with a specific Rf of 0.1, co-eluting with a dichloromethane artifact [1]. Procurement of a characterized standard (typically supplied as a mixture with detailed characterization data compliant with regulatory guidelines [2]) is essential for accurate identification, quantification, and method validation, ensuring the stability and quality of the final drug product.

Cross-Species ADME Studies

In preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, the selection of metabolite reference standards must be species-specific. Cyproheptadine N-Oxide is a major urinary metabolite in dogs but only a minor component in cats and rats [3]. Therefore, laboratories conducting pharmacokinetic studies in canine models require a certified Cyproheptadine N-Oxide standard for accurate quantification of this key metabolite, whereas a rat-focused study may not need it. This species-dependent differentiation directly informs procurement strategies for metabolite standards.

Patented Desmethylcyproheptadine Synthesis

Chemical synthesis laboratories and pharmaceutical process chemists utilize Cyproheptadine N-Oxide as a key intermediate in the production of the active metabolite desmethylcyproheptadine. A patented method specifically employs a two-step process: oxidation of cyproheptadine to its N-oxide, followed by reduction with a bivalent iron salt to achieve selective N-demethylation [4]. Procuring Cyproheptadine N-Oxide enables access to this efficient and patent-backed synthetic pathway, which may offer advantages over alternative, less selective demethylation methods.

Microbial Biotransformation Reference Standard

Researchers in biotechnology and natural product chemistry employ Cyproheptadine N-Oxide as an authentic reference standard for identifying and characterizing metabolites produced in microbial model systems. Studies with Cunninghamella elegans have shown that this compound is one of several oxidative metabolites generated from cyproheptadine, providing a comparative benchmark for mammalian drug metabolism studies [5]. Procurement of a pure standard facilitates accurate identification and quantification in HPLC and LC-MS analyses of fungal culture extracts.

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